molecular formula C27H23N5O2 B13488534 2-{6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}-N-[2-(pyridin-3-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide

2-{6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}-N-[2-(pyridin-3-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B13488534
M. Wt: 449.5 g/mol
InChI Key: OYVZSZQHTXZKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}-N-[2-(pyridin-3-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical sciences due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}-N-[2-(pyridin-3-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a carboxylic acid derivative under acidic conditions.

    Substitution Reactions:

    Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}-N-[2-(pyridin-3-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

2-{6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}-N-[2-(pyridin-3-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

    Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic drugs.

    Industrial Applications: It is used in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-{6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}-N-[2-(pyridin-3-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}-N-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide
  • 2-{6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}-N-[2-(pyridin-4-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide

Uniqueness

2-{6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}-N-[2-(pyridin-3-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both pyridinyl and benzodiazole moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C27H23N5O2

Molecular Weight

449.5 g/mol

IUPAC Name

2-[6-[3-(hydroxymethyl)phenyl]pyridin-3-yl]-N-(2-pyridin-3-ylethyl)-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C27H23N5O2/c33-17-19-3-1-5-20(13-19)23-8-7-22(16-30-23)26-31-24-9-6-21(14-25(24)32-26)27(34)29-12-10-18-4-2-11-28-15-18/h1-9,11,13-16,33H,10,12,17H2,(H,29,34)(H,31,32)

InChI Key

OYVZSZQHTXZKHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)NCCC5=CN=CC=C5)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.